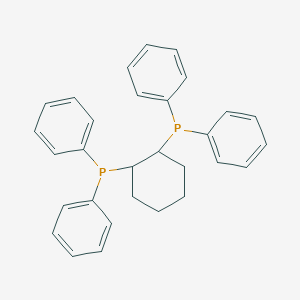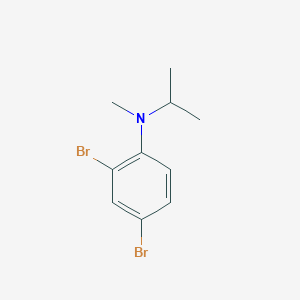
4-Amino-N-(1-oxo-1H-phenalen-2-YL)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(1-oxo-1H-phenalen-2-yl)benzene-1-sulfonamide is an organic compound belonging to the class of aminobenzenesulfonamides. These compounds contain a benzenesulfonamide moiety with an amine group attached to the benzene ring
Métodos De Preparación
The synthesis of 4-Amino-N-(1-oxo-1H-phenalen-2-yl)benzene-1-sulfonamide involves several steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 1-oxo-1H-phenalene-2-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4-Amino-N-(1-oxo-1H-phenalen-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
4-Amino-N-(1-oxo-1H-phenalen-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-N-(1-oxo-1H-phenalen-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, inhibiting their activity and affecting biochemical pathways. For example, it may inhibit the activity of carbonic anhydrase or dihydropteroate synthetase, leading to therapeutic effects in conditions such as glaucoma or bacterial infections .
Comparación Con Compuestos Similares
4-Amino-N-(1-oxo-1H-phenalen-2-yl)benzene-1-sulfonamide can be compared with other similar compounds, such as:
Sulfamethazine: 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene sulphonamide
Sulfadiazine: 4-amino-N-(pyrimidin-2-yl)benzene-1-sulphonamide
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its phenalene moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
64636-15-3 |
|---|---|
Fórmula molecular |
C19H14N2O3S |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
4-amino-N-(1-oxophenalen-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H14N2O3S/c20-14-7-9-15(10-8-14)25(23,24)21-17-11-13-5-1-3-12-4-2-6-16(18(12)13)19(17)22/h1-11,21H,20H2 |
Clave InChI |
DWVJZKAYRAHFJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=C(C(=O)C3=CC=C2)NS(=O)(=O)C4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)


![5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol](/img/structure/B14499699.png)
![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)



![Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide](/img/structure/B14499738.png)





